N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound with the CAS number 921991-69-7. This compound is classified as a sulfonamide and contains a heterocyclic structure, specifically a benzo[b][1,4]oxazepin core. The molecular formula for this compound is , and it has a molecular weight of approximately 448.51 g/mol. The structure suggests potential applications in medicinal chemistry due to its unique functional groups and heterocyclic nature.
The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide likely involves multiple synthetic steps. A general approach may include:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final compound .
The molecular structure of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide features several noteworthy components:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 448.51 g/mol |
InChI Key | LVKLEMVHEVVWSE-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C)F |
The chemical reactivity of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide can be explored through several types of reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry and potential for further modifications .
The physical and chemical properties of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide are critical for understanding its behavior in various environments:
Property | Value |
---|---|
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
Due to its complex structure and potential applications in research and pharmaceuticals, detailed physical property data may require experimental determination.
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide has potential applications in various scientific fields:
The unique structural features provide a foundation for exploring its efficacy and utility in scientific research .
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 7306-96-9
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6